molecular formula C12H10N2O3 B1428343 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 1068977-12-7

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No. B1428343
CAS RN: 1068977-12-7
M. Wt: 230.22 g/mol
InChI Key: WXUZXIHOKLVGET-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which could be related to the synthesis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid can be represented by the linear formula C12H10N2O3 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is 230.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Research and Development

This compound is primarily used in research and development settings. Laboratories, such as KISHIDA CHEMICAL CO., LTD., have identified it for use in various experimental and developmental processes .

Synthesis of Quinazolin-4(3H)-one Derivatives

It serves as a precursor in the synthesis of new quinazolin-4(3H)-one derivatives. These derivatives are characterized by their spectral properties and evaluated for their potential anticancer activities .

Modulation of Stearoyl-CoA Desaturase (SCD)

The compound is utilized in the preparation of substituted pyridazine- and pyridinecarboxamides, which act as modulators of Stearoyl-CoA Desaturase (SCD). SCD is an enzyme involved in fatty acid metabolism, and its modulation is significant in the study of metabolic diseases .

Chemical Safety and Handling

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is also the subject of safety data sheets that detail proper handling, storage, and emergency measures. This information is crucial for maintaining safety standards in laboratories and research facilities .

Future Directions

While specific future directions for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid are not mentioned in the available literature, research into pyrimidines and their derivatives continues to be a significant area of interest due to their wide range of pharmacological effects .

properties

IUPAC Name

2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZXIHOKLVGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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